molecular formula C13H15NO2 B1322602 Spiro[isochroman-1,4'-piperidin]-3-one CAS No. 252002-14-5

Spiro[isochroman-1,4'-piperidin]-3-one

Cat. No.: B1322602
CAS No.: 252002-14-5
M. Wt: 217.26 g/mol
InChI Key: UCWQMWXINXCTRR-UHFFFAOYSA-N
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Description

Spiro[isochroman-1,4’-piperidin]-3-one is a spirocyclic compound characterized by a unique bicyclic structure where an isochroman ring is fused with a piperidine ring through a single spiro carbon atom. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[isochroman-1,4’-piperidin]-3-one typically involves the condensation of isochroman derivatives with piperidine derivatives under specific conditions. One common method includes the reaction of isochroman-1,4-dione with piperidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and solvents to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Spiro[isochroman-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Spiro[isochroman-1,4’-piperidin]-3-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound has been studied for its potential to inhibit histamine release from mast cells.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific biological targets.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indole-3,4’-piperidin]-2-one
  • Spiro[chromane-2,4’-piperidin]-4-one
  • Spiro[benzofuran-3,4’-piperidin]-5-one

Uniqueness

Spiro[isochroman-1,4’-piperidin]-3-one is unique due to its specific fusion of an isochroman ring with a piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[4H-isochromene-1,4'-piperidine]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWQMWXINXCTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627357
Record name Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252002-14-5
Record name Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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